(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one
Description
Properties
IUPAC Name |
(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGDEBZSGBXBK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically follows a multistep pathway:
Alternative Synthetic Strategies
To overcome challenges in scalability and diversity, alternative approaches have been explored:
Industrial Production Considerations
For large-scale production, several factors are taken into account:
-
- Reaction times, temperatures, and reagent concentrations are adjusted for scalability.
- Automated systems may be employed to ensure reproducibility and minimize human error.
Environmental and Safety Protocols
- Industrial processes prioritize minimizing waste and using environmentally friendly solvents where possible.
- Safety measures include proper handling of chlorinating agents and other hazardous chemicals.
Data Table: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Cyclization | Guanidine derivative + Ketoester | Formation of pteridine core |
| Chlorination | Thionyl chloride or PCl₅ | Introduction of chloro group |
| Alkylation | Cyclopentyl bromide + Base | Addition of cyclopentyl group |
| Reductive Cyclization | Iron + Acetic Acid | Formation of dihydropteridinone scaffold |
| Protecting Group Removal | Trifluoroacetic Acid | DMB group removal |
| Hydrogenation | PtO₂ or VO(acac)₂ Catalyst | High-yield reduction |
Challenges in Synthesis
Chiral Control
Maintaining stereochemical integrity during alkylation and cyclization steps is critical for producing the desired (R)-enantiomer.Late-Stage Functionalization
Introducing substituents at advanced stages requires precise reaction conditions to avoid side reactions or epimerization.Scalability Transitioning from laboratory-scale synthesis to industrial production demands optimization of reaction efficiency and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 Chlorine
The chlorine atom at position 2 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for introducing aryloxy or amino groups for medicinal chemistry applications.
Key Findings :
- Steric hindrance from the cyclopentyl group directs substitution exclusively to C2.
- Microwave-assisted reactions reduce reaction times from days to hours .
Alkylation at N5 and N7 Positions
The N5 and N7 nitrogen atoms participate in alkylation reactions, enabling structural diversification.
Mechanistic Insight :
- Alkylation at N5 is favored over N7 due to reduced steric hindrance .
- Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed cross-coupling for bioconjugation or fragment-based drug discovery.
Notable Example :
- Coupling with 4-(4-methylpiperazin-1-yl)aniline produces analogs with IC₅₀ values <100 nM against PLK1 .
Oxidation Reactions
The dihydropteridinone scaffold undergoes oxidation to form fully aromatic pteridines.
| Oxidizing Agent | Product | Yield | Conditions | Source(s) |
|---|---|---|---|---|
| H₂O₂/FeCl₃ | 2-Chloro-8-cyclopentyl-7-ethylpteridin-6-one | 61% | Reflux, 12 h | |
| MnO₂ | Same as above | 78% | RT, 24 h |
Stability Note :
- Aromatic products exhibit enhanced stability under physiological conditions.
Hydrolysis and Functionalization
The ketone at position 6 participates in condensation reactions for prodrug development.
| Reaction | Conditions | Product | Source(s) |
|---|---|---|---|
| Hydrolysis (LiOH, THF/H₂O) | 6-Hydroxy derivative | Intermediate for ester prodrugs | |
| Condensation with hydrazines | HCl, EtOH, reflux | Hydrazone analogs for solubility tuning |
Applications :
Stereochemical Integrity
The R-configuration at C7 is preserved under most reaction conditions:
| Condition | Epimerization Observed? | Evidence | Source(s) |
|---|---|---|---|
| Alkylation (NaH, DMF) | No | Chiral HPLC retention time unchanged | |
| Acidic hydrolysis (HCl) | Partial (≤5%) | 19% ee loss after 72 h reflux |
Reaction Optimization Trends
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the role of pteridines in metabolic pathways. It may serve as a model compound for understanding the function of naturally occurring pteridines.
Medicine
Potential medical applications include the development of new pharmaceuticals. Its derivatives might exhibit biological activity that could be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require pteridine derivatives.
Mechanism of Action
The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pteridine core are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents at positions 5, 7, and 8, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations:
- Position 8 Substitution : Cyclopentyl (target compound) vs. isopropyl (CAS: 889877-77-4) or isopentyl groups (CAS: 501439-14-1) alter steric bulk and hydrophobicity. Cyclopentyl derivatives exhibit higher molecular weights and enhanced kinase binding due to optimal fit in hydrophobic pockets .
- Position 7 Substitution : Ethyl groups (target compound) vs. methylthioethyl or benzyl groups () influence solubility and metabolic stability. Ethyl substituents balance lipophilicity and synthetic accessibility .
- Position 2 : The chlorine atom is conserved across analogs, critical for electronic effects and hydrogen bonding in kinase active sites .
Biological Activity
(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
This compound is characterized by its unique structure, which includes a dihydropteridinone core. The molecular formula is C14H18ClN3O, and it has a predicted boiling point of approximately 537.5°C and a density of 1.263 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O |
| Boiling Point | 537.5 ± 45.0 °C (predicted) |
| Density | 1.263 ± 0.06 g/cm³ (predicted) |
Antineoplastic Properties
Recent studies have highlighted the potential of this compound as an antineoplastic agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown efficacy in inhibiting Polo-like kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with various protein targets:
- Inhibition of Kinases : It acts as an inhibitor of kinases that are pivotal in cell cycle regulation.
- Transcriptional Regulation : The compound may also influence transcriptional processes by modulating the activity of bromodomain-containing proteins, which are implicated in cancer cell survival and proliferation .
Case Studies
A notable study focused on the compound's effects on anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). The dual inhibition approach demonstrated significant reductions in tumor growth in preclinical models, suggesting that this compound could be a promising candidate for further development in cancer therapies .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antineoplastic | Inhibits Plk1 and ALK | , |
| Transcriptional Regulation | Modulates BRD4 activity | |
| Cellular Proliferation | Reduces tumor growth in preclinical models |
Safety Profile
While exploring the biological activity, safety assessments are crucial. Preliminary data indicate that this compound exhibits irritant properties but does not show significant toxicity in initial studies . Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis of this compound likely involves multi-step heterocyclic chemistry, such as cyclocondensation of substituted pyrimidine precursors or functionalization of a pteridinone core. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) may be employed. Post-synthesis, enantiomeric excess should be validated using chiral HPLC or polarimetry, while intermediates should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS). For analogous compounds, X-ray crystallography has been critical in confirming absolute configuration .
Q. How can researchers purify this compound to >95% purity, and what analytical techniques are essential?
- Methodological Answer : Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using solvents like methanol/dichloromethane. Analytical validation requires:
- HPLC-DAD/MS : To assess purity and detect trace impurities.
- NMR Spectroscopy : H and C NMR to confirm structural integrity, with DEPT-135 for carbon hybridization.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and solvent retention.
For heterocyclic systems, coupling NMR with 2D techniques (e.g., COSY, HSQC) resolves overlapping signals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the compound’s electronic structure, acidity/basicity (pKa prediction), and degradation pathways. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular dynamics simulations can further assess conformational stability under thermal stress. Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and LC-MS monitoring is recommended to confirm computational predictions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, solvent interference). To address this:
- Standardized Protocols : Use harmonized assay conditions (e.g., fixed DMSO concentration ≤0.1%).
- Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based systems.
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products.
Cross-referencing with structural analogs (e.g., ’s naphthyridinone derivatives) can identify scaffold-specific trends .
Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated using OECD guidelines?
- Methodological Answer : Follow OECD Test No. 307 for aerobic soil degradation and No. 201/202 for algal/daphnid toxicity. Key steps:
- Hydrolysis Studies : Assess stability at pH 4, 7, and 8.
- Photolysis : Expose to UV light (300–400 nm) to simulate sunlight degradation.
- Biotic Transformation : Use activated sludge or soil microcosms to track metabolite formation.
Data should be integrated into models like EPI Suite to predict persistence and bioaccumulation .
Methodological Considerations for Data Analysis
Q. What statistical designs are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use a randomized block design with split-plot arrangements to account for variables like incubation time and solvent batch. For example:
- Main Plots : Dose concentrations (e.g., 0.1–100 µM).
- Subplots : Biological replicates (n ≥ 3).
- Statistical Analysis : Nonlinear regression (four-parameter logistic model) to calculate IC values. Tools like GraphPad Prism or R (drc package) are recommended .
Structural and Mechanistic Challenges
Q. How can researchers distinguish between tautomeric forms of this compound in solution, and what implications does this have for its biological activity?
- Methodological Answer : Tautomerism can be probed via N NMR or H-N HMBC to detect nitrogen environment shifts. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria. For biological relevance, compare activity of isolated tautomers (e.g., via preparative HPLC) in target assays. Computational docking studies (AutoDock Vina) can further predict tautomer-binding affinity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
